N-Butyl-N-methyl-9H-fluoren-9-amine
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Overview
Description
N-Butyl-N-methyl-9H-fluoren-9-amine is an organic compound with the molecular formula C18H21N. It is a derivative of fluoren-9-amine, where the nitrogen atom is substituted with butyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-9H-fluoren-9-amine typically involves the reaction of fluoren-9-amine with butyl and methyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of butyl bromide and methyl iodide to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (t-BuOK) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Butyl-N-methyl-9H-fluoren-9-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-9H-fluoren-9-amine involves its interaction with specific molecular targets. For instance, it has been studied as a selective butyrylcholinesterase inhibitor and N-methyl-D-aspartate (NMDA) receptor antagonist. These interactions are crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-9H-fluoren-3-amine
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide
- N-Butylmethylamine
Uniqueness
N-Butyl-N-methyl-9H-fluoren-9-amine is unique due to its specific substitution pattern on the fluoren-9-amine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
119454-90-9 |
---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N-butyl-N-methyl-9H-fluoren-9-amine |
InChI |
InChI=1S/C18H21N/c1-3-4-13-19(2)18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
ABHAGKGIFYJAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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